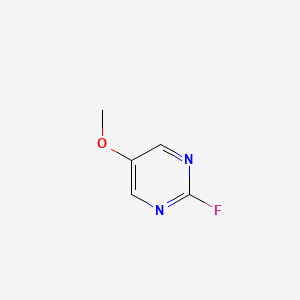
(1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminocyclopentane ring with hydroxyl groups at the 1 and 2 positions and an amino group at the 3 position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride typically involves the use of chiral sources and specific reaction conditions to ensure the desired stereochemistry. One method involves using amide formed by chiral carboxylic acid and hydroxylamine as a chiral source. This is followed by a chiral Diels-Alder reaction in a copper-catalyzed oxidation system, reduction, alkaline deprotection, and acidification to obtain the target product .
Industrial Production Methods
For large-scale industrial production, the preparation method features a reasonable route, simple operation, and mild reaction conditions. The raw materials are widely available and cost-effective, making the process suitable for large-scale production. The method ensures high atom economy and low production costs while maintaining high optical purity and stable quality .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and substituted derivatives, which can be further utilized in various applications.
Applications De Recherche Scientifique
(1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and the preparation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications.
Mécanisme D'action
The mechanism of action of (1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. The hydroxyl and amino groups play a crucial role in its binding affinity and specificity, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2R)-cis-2-Aminocyclopentanol hydrochloride
- (1R,2R)-trans-2-Aminocyclopentanol hydrochloride
- 3-(Aminomethyl)oxetane
- 4-Aminotetrahydropyran
Uniqueness
(1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers higher optical purity and stability, making it more suitable for precise scientific applications .
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
2567489-44-3 |
|---|---|
Formule moléculaire |
C5H12ClNO2 |
Poids moléculaire |
153.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,6-trichloropyrido[3,4-d]pyrimidine](/img/structure/B6166835.png)

